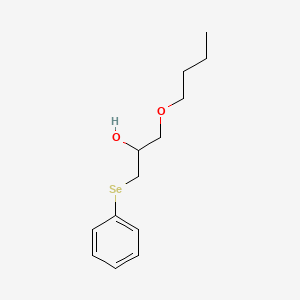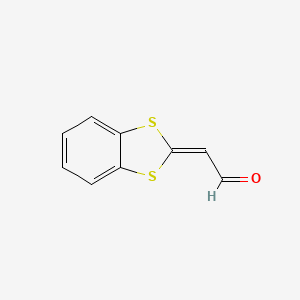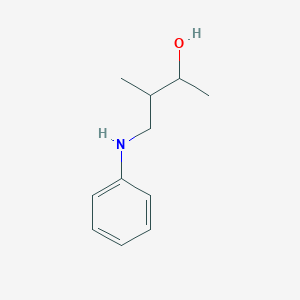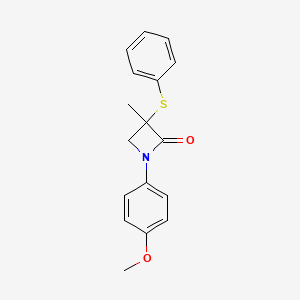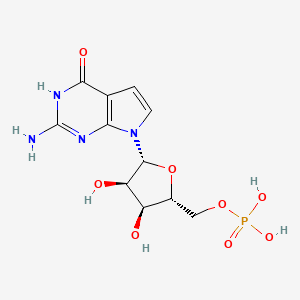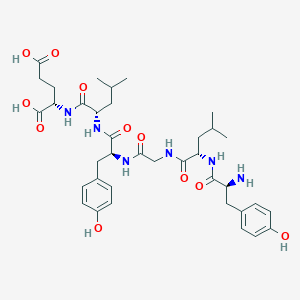
L-Glutamic acid, L-tyrosyl-L-leucylglycyl-L-tyrosyl-L-leucyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Glutamic acid, L-tyrosyl-L-leucylglycyl-L-tyrosyl-L-leucyl- is a peptide compound composed of multiple amino acids. This compound is of interest due to its potential applications in various fields such as biochemistry, medicine, and industrial processes. Each amino acid in the sequence contributes to the overall properties and functionality of the peptide.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutamic acid, L-tyrosyl-L-leucylglycyl-L-tyrosyl-L-leucyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of the resin: The resin is activated to allow the first amino acid to attach.
Coupling reactions: Each amino acid is coupled to the growing chain using coupling reagents such as HBTU or DIC.
Deprotection steps: Protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage from the resin: The completed peptide is cleaved from the resin using a cleavage reagent like TFA.
Industrial Production Methods
Industrial production of peptides like L-Glutamic acid, L-tyrosyl-L-leucylglycyl-L-tyrosyl-L-leucyl- often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, with stringent quality control measures in place to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
L-Glutamic acid, L-tyrosyl-L-leucylglycyl-L-tyrosyl-L-leucyl- can undergo various chemical reactions, including:
Oxidation: The tyrosine residues can be oxidized to form dityrosine cross-links.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, iodine.
Reducing agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution reagents: Various alkylating agents for modifying amino acid side chains.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine residues can lead to the formation of dityrosine, while reduction of disulfide bonds results in free thiol groups.
Scientific Research Applications
L-Glutamic acid, L-tyrosyl-L-leucylglycyl-L-tyrosyl-L-leucyl- has several applications in scientific research:
Biochemistry: Used as a model peptide to study protein folding and interactions.
Medicine: Potential therapeutic applications in drug delivery and as a bioactive peptide.
Industry: Utilized in the development of peptide-based materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of L-Glutamic acid, L-tyrosyl-L-leucylglycyl-L-tyrosyl-L-leucyl- involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. For example, the glutamic acid residue may interact with neurotransmitter receptors, while the tyrosine residues can participate in signaling pathways.
Comparison with Similar Compounds
Similar Compounds
L-Glutamic acid, L-tyrosyl-L-leucyl-: A shorter peptide with similar amino acid composition.
L-Glutamic acid, L-tyrosyl-L-leucylglycyl-: Another peptide with a similar sequence but fewer residues.
Uniqueness
L-Glutamic acid, L-tyrosyl-L-leucylglycyl-L-tyrosyl-L-leucyl- is unique due to its specific sequence and the presence of multiple tyrosine and leucine residues. This composition allows for distinct interactions and functionalities compared to other peptides with different sequences.
Properties
CAS No. |
83471-51-6 |
|---|---|
Molecular Formula |
C37H52N6O11 |
Molecular Weight |
756.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C37H52N6O11/c1-20(2)15-28(42-33(49)26(38)17-22-5-9-24(44)10-6-22)34(50)39-19-31(46)40-30(18-23-7-11-25(45)12-8-23)36(52)43-29(16-21(3)4)35(51)41-27(37(53)54)13-14-32(47)48/h5-12,20-21,26-30,44-45H,13-19,38H2,1-4H3,(H,39,50)(H,40,46)(H,41,51)(H,42,49)(H,43,52)(H,47,48)(H,53,54)/t26-,27-,28-,29-,30-/m0/s1 |
InChI Key |
LEDKTLOMOHNIFX-IIZANFQQSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


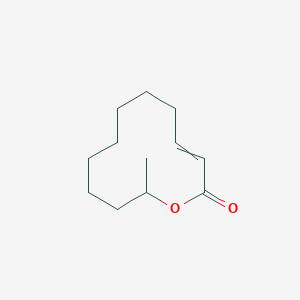

silane](/img/structure/B14409949.png)
